1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects, leading to changes in the conformation and activity of the targets .
Biochemical Pathways
Based on the structure of the compound, it might be involved in various biochemical pathways depending on its targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
These effects would depend on the specific targets and pathways that the compound affects .
Preparation Methods
The synthesis of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-fluorophenacyl bromide with 2-aminothiazole in the presence of a base, followed by the reaction with 4-methoxyphenylpiperazine. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also exhibits antimicrobial and anticancer activities but differs in its specific molecular interactions and potency.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties, this compound has a different substitution pattern on the thiazole ring, affecting its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-25-18-8-6-17(7-9-18)23-10-12-24(13-11-23)20-22-19(14-26-20)15-2-4-16(21)5-3-15/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHJWWYJJGZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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